molecular formula C12H12N2O2S B7777210 2-[[3-(2-methylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate

2-[[3-(2-methylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate

Cat. No.: B7777210
M. Wt: 248.30 g/mol
InChI Key: LTJFBTXRNIOGNJ-UHFFFAOYSA-N
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Description

The compound identified as “2-[[3-(2-methylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate” is a chemical entity with specific properties and applications. This compound is of interest in various scientific fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-[[3-(2-methylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate involves specific synthetic routes that include the use of various reagents and catalysts. The exact synthetic route can vary, but it generally involves multiple steps of chemical reactions, including condensation, cyclization, and purification processes. The reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the highest yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in large quantities while maintaining high quality. The use of automated systems and advanced monitoring techniques helps in controlling the reaction parameters and ensuring consistency in the product.

Chemical Reactions Analysis

Types of Reactions

2-[[3-(2-methylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can lead to a wide variety of products depending on the nature of the substituent introduced.

Scientific Research Applications

2-[[3-(2-methylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[3-(2-methylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Properties

IUPAC Name

2-[[3-(2-methylphenyl)-1H-imidazol-3-ium-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-9-4-2-3-5-10(9)14-7-6-13-12(14)17-8-11(15)16/h2-7H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJFBTXRNIOGNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1[N+]2=C(NC=C2)SCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[N+]2=C(NC=C2)SCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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